molecular formula C10H9N3O2 B12336700 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl-

Cat. No.: B12336700
M. Wt: 203.20 g/mol
InChI Key: RTGHKIIZLAVHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to form the desired diamine . The cyclization is then achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance the efficiency of the synthesis. Recent advancements have introduced various catalysts that facilitate the cyclization process, making the production more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2-cyclopropyl- stands out due to its unique cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-cyclopropyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-3-4-11-9-7(6)12-8(13-9)5-1-2-5/h3-5H,1-2H2,(H,14,15)(H,11,12,13)

InChI Key

RTGHKIIZLAVHKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=NC=CC(=C3N2)C(=O)O

Origin of Product

United States

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